20-Hydroxy prostaglandin F2alpha
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Overview
Description
20-Hydroxy prostaglandin F2alpha is a biologically active lipid compound derived from arachidonic acid. It belongs to the family of prostaglandins, which are hormone-like substances involved in various physiological processes such as inflammation, blood flow regulation, and the induction of labor . Prostaglandins are synthesized in the body and play crucial roles in maintaining homeostasis and mediating responses to injury and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy prostaglandin F2alpha typically involves the oxidation of prostaglandin F2alpha. This process can be achieved through the use of microsomal cytochrome P450 enzymes, which catalyze the ω-oxidation of prostaglandin F2alpha to produce this compound . The reaction conditions often include the presence of NADPH as a cofactor and occur under mild conditions to ensure the stereoselective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes utilizing engineered microorganisms or isolated enzymes to achieve high yields and purity. The use of biocatalysis offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation to modify specific functional groups.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions to introduce new functional groups.
Major Products: The major product formed from the oxidation of prostaglandin F2alpha is this compound. Other products may include various hydroxylated derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
20-Hydroxy prostaglandin F2alpha has a wide range of scientific research applications:
Mechanism of Action
20-Hydroxy prostaglandin F2alpha exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding activates intracellular signaling pathways that mediate various physiological responses. The compound is known to interact with the prostaglandin F receptor (FP), which is involved in processes such as luteolysis, parturition, and blood pressure regulation . The activation of FP receptors leads to the modulation of gene expression and the production of secondary messengers, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Prostaglandin F2alpha: The parent compound from which 20-Hydroxy prostaglandin F2alpha is derived.
Cloprostenol: A synthetic analog of prostaglandin F2alpha used in veterinary medicine.
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.
Uniqueness: this compound is unique due to its specific hydroxylation at the 20th position, which imparts distinct biological properties and receptor interactions. This modification enhances its potency and selectivity in certain physiological processes, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
57930-93-5 |
---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16-,17-,18+,19-/m1/s1 |
InChI Key |
XQXUYZDBZCLAQO-MEADNGGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCCCCO)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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